N-(2-methoxyphenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide

Organic Synthesis Process Chemistry Medicinal Chemistry

Avoid biological assay drift from misassigned analogs. This synthetically-verified N-aryl-2-(5-aryltetrazol-2-yl)acetamide (m.p. 192-193 °C; confirmed 1H NMR, MS, EA) delivers a specific 2-methoxyphenyl substitution profile. - **NCI Evidence**: Selective growth inhibition against SNB-75 (CNS) and UO-31 (renal) cell lines - a qualified hit for glioblastoma or RCC SAR. - **SAR Benchmark**: Moderate antimicrobial MIC reference; 74% isolated yield defines a sterically distinct ortho-regioisomer for reaction optimization. - **Immediate Utility**: Ready-to-use control probe for tetrazole-acetamide scaffold campaigns.

Molecular Formula C16H15N5O2
Molecular Weight 309.329
CAS No. 337503-17-0
Cat. No. B2806243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
CAS337503-17-0
Molecular FormulaC16H15N5O2
Molecular Weight309.329
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C16H15N5O2/c1-23-14-10-6-5-9-13(14)17-15(22)11-21-19-16(18-20-21)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,22)
InChIKeyGWHDAEPUZDJMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Selective Procurement of N-(2-methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide


N-(2-methoxyphenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is a synthetically-verified N-aryl-2-(5-aryltetrazol-2-yl)acetamide with a specific 2-methoxyphenyl substitution on the amide nitrogen [1]. Its identity is confirmed by a published 1H NMR spectrum, mass spectrometry, and elemental analysis, with a distinct melting point of 192-193 °C [1]. This class of compounds is researched for anticancer and antimicrobial applications, and structural verification is critical for reproducible biological results [1].

Structural identity confirmed via 1H NMR, MS, and elemental analysis [1].
Distinct melting point (192–193 °C) serves as an accessible identity marker [1].
May support anticancer cell-line and antimicrobial screening studies.

Procurement Risk: Unspecified Analogs vs. CAS 337503-17-0


Simple, interchangeable use of N-aryl-2-(5-aryltetrazol-2-yl)acetamide compounds is not scientifically valid. The substitution pattern on the aniline ring ring modulates biological activity. The 2-methoxyphenyl moiety in this compound (compound 6) confers a specific biological profile that differs from analogs, such as the unsubstituted phenyl analog (compound 1) or other positional isomers, within the same anticancer screening [1]. Procuring a generic or mis-assigned analog risks selecting a compound with a different, and potentially unwanted, potency or selectivity profile, undermining research validity [1].

Substitution pattern on the aniline ring modulates biological activity, preventing direct replacement.
The 2-methoxyphenyl moiety confers a specific activity profile that may differ from unsubstituted or para-substituted analogs.
Procuring a generic analog risks altered cell-line sensitivity, potentially undermining assay reproducibility.

Quantitative Differentiation: CAS 337503-17-0 vs. Closest Analogs


Synthetic Yield: 2-Methoxy vs. 4-Methoxy Analog

The synthesis of N-(2-methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide (compound 6) under standardized conditions affords a 74% yield, which is a quantifiable difference from the 82% yield reported for its 4-methoxyphenyl regioisomer (compound 10) [1]. This yield differential points to a different reactivity profile for the ortho-substituted aniline, a key consideration for medicinal chemistry sourcing where the synthetic route and cost of goods may differ between regioisomers [1].

Synthetic Yield
Head-to-head
74% yield (target) vs. 82% (4-methoxy analog) [1]
Supports synthetic route differentiation
Ortho-substitution impacts reactivity
Organic Synthesis Process Chemistry Medicinal Chemistry

Melting Point as Identity Marker

The compound possesses a distinct melting point of 192-193 °C, which serves as a primary identity and purity criterion for procurement [1]. This physical property differentiates it from closely related analogs, such as N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide (compound 1, m.p. 131-132 °C) and other regioisomers, providing a simple, verifiable QC metric [1].

Melting Point
Head-to-head
192–193 °C (target) vs. 131–132 °C (unsubstituted) [1]
Identity verification marker
Approx. 60 °C higher; distinguishes from homologs
Analytical Chemistry Quality Control Compound Verification

1H NMR Identification: Ortho-Methoxy Signature

The 1H NMR spectrum (400 MHz, DMSO-d6) provides an unambiguous structural fingerprint, specifically the singlet for the methoxy group at 3.92 ppm and the methylene singlet at 5.78 ppm [1]. This spectral pattern is unique and completely distinguishes it from non-methoxylated analogs like compound 1, where these signals are absent, and from the 4-methoxy analog (compound 10), where the aromatic proton splitting pattern differs [1].

1H NMR (DMSO-d6)
Analytical context
δ 3.92 (s, 3H, OCH3), 5.78 (s, 2H, CH2) [1]
Structural authentication context
Methoxy singlet absent in unsubstituted analog
Structural Chemistry Spectroscopy Compound Authentication

Anticancer Cell Line Sensitivity Profile

In a standardized NCI Developmental Therapeutic Program screen, this compound exhibits a distinct selectivity profile across the 60-cell-line panel. While all compounds in the series are evaluated, the quantitative growth inhibition metrics (GI50, TGI, LC50) for this specific compound (NSC number associated) are unique. For example, its activity on the SNB-75 CNS cancer cell line may differ from that of compound 1 (NSC associated), which shows a different pattern, providing a data-driven basis for choosing this compound for neuroscience-related indications [1]. Complete dose-response data are available for all compounds on the NCI's publicly accessible database.

NCI 60-Cell Panel
Assay context
Inhibited SNB-75 (CNS) and UO-31 (Renal) in single-dose pre-screen [1]
Reported cell-line sensitivity context
Quantitative 5-dose GI50 data retrievable via NCI
Anticancer Research Drug Discovery In Vitro Pharmacology

Precision Application Scenarios: CAS 337503-17-0


CNS Cancer Drug Discovery

Based on its specific NCI 60-cell-line screening sensitivity profile, which included the SNB-75 CNS cancer cell line, this compound is a high-priority procurement candidate for research groups initiating structure-activity relationship (SAR) studies targeting glioblastoma or other CNS malignancies [1]. Its unique scaffold, distinct from other screened analogs, serves as a qualified hit for further synthetic optimization of brain-penetrant candidates [1].

RCC Pharmacophore Model Development

The compound's selective growth inhibition against the UO-31 renal cancer cell line in the NCI pre-screen provides a concrete, data-driven rationale for its procurement in studies aiming to develop pharmacophore models for RCC [1]. Researchers can use this compound and its published NMR and synthesis data [1] to rationally design focused libraries incorporating its tetrazole-acetamide core for this specific oncology indication.

Antimicrobial Pharmacophore Validation Probe

For laboratories investigating the N-aryl-2-(5-aryltetrazol-2-yl)acetamide scaffold for antimicrobial lead discovery, this compound serves as a precisely characterized control probe. Its published moderate antimicrobial MIC values [1] and comprehensive analytical data (74% yield, m.p. 192-193 °C, diagnostic NMR) [1] allow it to function as a validated benchmark with which to compare the potency and properties of newly synthesized derivatives, ensuring robust experimental quality control in SAR campaigns.

Process Chemistry Methodology Benchmark

The reported 74% yield and m.p. of 192-193 °C for this specific ortho-substituted regioisomer make it a well-defined case study for reaction optimization [1]. Process chemists can procure this compound specifically to benchmark a novel acylation methodology, comparing their resulting yield and purity against the published baseline for this sterically distinct substrate, which differs from its higher-yielding para-substituted analog [1].

Application
Selection Property
Validation Focus
CNS cancer cell-line studies
NCI pre-screen sensitivity profile
Evaluate growth inhibition in SNB-75 model
RCC pharmacophore development
UO-31 renal cell-line sensitivity
Assess growth inhibition endpoints
Antimicrobial screening probe
Reported antimicrobial activity profile
Benchmark activity in susceptibility assays
Synthetic methodology benchmark
Ortho-substituted aniline reactivity
Compare yield and purity against published ortho benchmark
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